1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
Description
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a tetrahydrofuran ring, a pyrazole ring, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for diverse applications.
Properties
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)10-1-3-11(4-2-10)20-14(23)21-12-7-19-22(8-12)13-5-6-24-9-13/h1-4,7-8,13H,5-6,9H2,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVVDAKYBFBRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the tetrahydrofuran moiety. The final step often involves the coupling of the pyrazole derivative with a trifluoromethyl-substituted phenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects. The compound has been evaluated for its efficacy against various pathogens, demonstrating promising results in inhibiting bacterial and fungal growth.
Case Study :
A study published in the Journal of Antibiotics highlighted the synthesis of pyrazole derivatives, including urea compounds similar to 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea, which exhibited significant antifungal activity against Fusarium graminearum and Rhizoctonia solani with effective concentrations lower than existing antifungal agents .
| Compound | Pathogen Targeted | EC50 (µg/mL) |
|---|---|---|
| Compound A | Fusarium graminearum | 6.04 |
| Compound B | Rhizoctonia solani | 7.65 |
| This compound | TBD | TBD |
Anticancer Properties
The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study :
Research published in Cancer Letters demonstrated that related pyrazole compounds could inhibit specific cancer pathways, leading to reduced tumor growth in vitro and in vivo models . The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Fungicides
The compound has shown potential as a fungicide, targeting agricultural pathogens that affect crops such as wheat and rice. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its penetration into fungal cells.
Case Study :
In a study assessing various pyrazole derivatives for fungicidal activity, compounds similar to this compound demonstrated effective inhibition rates against common agricultural fungi .
Mechanism of Action
The mechanism of action of 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Biological Activity
The compound 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H14F3N3O2
- Molecular Weight : 317.28 g/mol
- CAS Number : [Not available in search results]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrazole moiety is known to enhance binding affinity to targets such as kinases and other proteins involved in cellular signaling.
Antimicrobial Activity
Research indicates that derivatives containing trifluoromethyl phenyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds are notably low, indicating strong efficacy against bacterial growth .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 59 | 0.5 | Bactericidal against S. aureus |
| Compound 74 | 0.8 | Bactericidal against S. aureus |
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through inhibition of kinase activity. Kinase inhibitors are crucial in cancer therapy as they can interrupt signaling pathways that promote tumor growth and survival. Preliminary studies indicate that similar compounds can significantly inhibit cell proliferation in various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of a series of pyrazole derivatives, including those with trifluoromethyl substitutions. The results showed that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections.
Case Study 2: Kinase Inhibition
In another study focusing on kinase inhibitors, compounds similar to the target compound demonstrated IC50 values in the low nanomolar range for specific kinases involved in oncogenic signaling pathways. This suggests a promising avenue for further exploration in cancer therapeutics .
Q & A
Q. What synthetic routes are available for 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea, and how can their efficiency be optimized?
Methodological Answer: The synthesis of urea derivatives typically involves coupling pyrazole intermediates with substituted phenyl isocyanates. For example, analogous compounds (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives) are synthesized via nucleophilic substitution or condensation reactions, achieving yields between 30% and 50% . Optimization can employ Design of Experiments (DOE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) and reduce trial-and-error approaches . For instance, orthogonal arrays (e.g., Taguchi methods) can minimize experimental runs while maximizing data on yield and purity.
Reference Data:
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.5–8.6 ppm for trifluoromethylphenyl) and pyrazole/tetrahydrofuran substituents .
- ESI-MS : Confirm molecular weight (e.g., calculated vs. observed m/z, as in C22H17N4O2: 458.08 vs. 458.49 ).
- HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete coupling reactions .
Reference Data:
Q. What preliminary biological activities have been reported for structurally related urea derivatives?
Methodological Answer: Analogous compounds (e.g., 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(carbazolyl)urea) exhibit TNF-α agonism , inducing apoptosis in cellular assays . For preliminary screening:
- Use TNF-α ELISA kits to quantify secretion in macrophage or cancer cell lines.
- Validate activity via dose-response curves (IC50/EC50) and compare with positive controls (e.g., etanercept for TNF-α inhibition).
Reference Data:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
Methodological Answer:
- Core modifications : Replace tetrahydrofuran with other heterocycles (e.g., piperidine, morpholine) to alter solubility and binding affinity.
- Substituent variation : Test electron-withdrawing (e.g., -NO2) vs. donating (e.g., -OCH3) groups on the phenyl ring.
- Computational SAR : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify pharmacophore regions .
Reference Data:
Q. How should researchers address contradictory data in biological activity assays?
Methodological Answer:
- Reproducibility checks : Validate assays across multiple cell lines (e.g., HEK293 vs. RAW264.7) and independent labs.
- Control standardization : Include internal controls for batch-to-batch variability (e.g., solvent effects, cell passage number).
- Meta-analysis : Compare data across structurally similar compounds (e.g., pyrazole-urea derivatives in ) to identify trends.
Reference Data:
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthetic yields?
Methodological Answer:
- Reaction path search : Use quantum chemical software (e.g., GRRM) to model intermediates and transition states .
- Machine learning (ML) : Train models on existing urea synthesis data (e.g., yields, solvents) to predict optimal conditions.
- Hybrid workflows : Integrate computational predictions with high-throughput experimentation (HTE) for rapid validation .
Reference Data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
